

Imibenconazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

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Compound of Interest

Compound Name: *Imibenconazole*

Cat. No.: *B1207236*

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a broad-spectrum triazole fungicide developed by Hokko Chemical Industry Co., Ltd. Introduced in 1994, it has become a significant tool in the management of a variety of fungal diseases in fruit, vegetable, and ornamental crops. Its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of **Imibenconazole**, including its physicochemical characteristics, mode of action, synthesis, and toxicological profile. Detailed experimental protocols and quantitative data are presented to offer a complete resource for research and drug development professionals.

Introduction: The Rise of Triazole Fungicides and the Emergence of Imibenconazole

The development of systemic fungicides in the mid-20th century revolutionized crop protection. Among these, the triazole class of fungicides, first introduced in the 1970s, marked a significant advancement due to their broad-spectrum activity and systemic properties, allowing for both preventative and curative disease control. These compounds act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme involved in ergosterol biosynthesis.

In this context of continuous innovation, Hokko Chemical Industry Co., Ltd. of Japan developed **Imibenconazole**, introducing it in 1994. **Imibenconazole** provided a new tool for controlling economically important fungal pathogens such as scab, powdery mildew, and various leaf spot diseases.

Physicochemical and Toxicological Profile of Imibenconazole

A thorough understanding of the chemical and toxicological properties of a fungicide is paramount for its safe and effective use.

Physicochemical Properties

Imibenconazole is a crystalline solid with the chemical name S-4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioate.[\[1\]](#) Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>C17H13Cl3N4S</chem>	[1]
Molecular Weight	411.7 g/mol	[1]
Appearance	Pale yellow crystals	[2]
Melting Point	89.5 - 90.5 °C	
Vapor Pressure	1.1×10^{-4} mPa (20 °C)	
Solubility in Water	1.8 mg/L (20 °C)	
Solubility in Organic Solvents (g/L at 20°C)		
n-Heptane	2.9	
Xylene	250	
Methanol	120	
Acetone	>500	
Ethyl Acetate	>500	
Dichloromethane	>500	
Octanol-Water Partition Coefficient (log Kow)	4.9 (20 °C)	

Toxicological Data

The toxicological profile of **Imibenconazole** has been evaluated in various studies to assess its potential risk to non-target organisms.

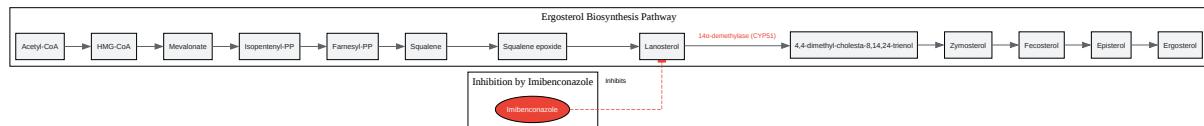
Test	Organism	Result	Reference
Acute Oral LD ₅₀	Rat (male)	2800 mg/kg	
Rat (female)		3000 mg/kg	
Mouse (male)		>5000 mg/kg	
Mouse (female)		>5000 mg/kg	
Acute Dermal LD ₅₀	Rat (male/female)	>2000 mg/kg	
Acute Inhalation LC ₅₀ (4h)	Rat (male/female)	>2.1 mg/L	
Fish Toxicity LC ₅₀ (96h)	Rainbow Trout	1.1 mg/L	
Daphnia Toxicity EC ₅₀ (48h)	Daphnia magna	2.4 mg/L	
Algae Toxicity EbC ₅₀ (72h)	Selenastrum capricornutum	1.8 mg/L	

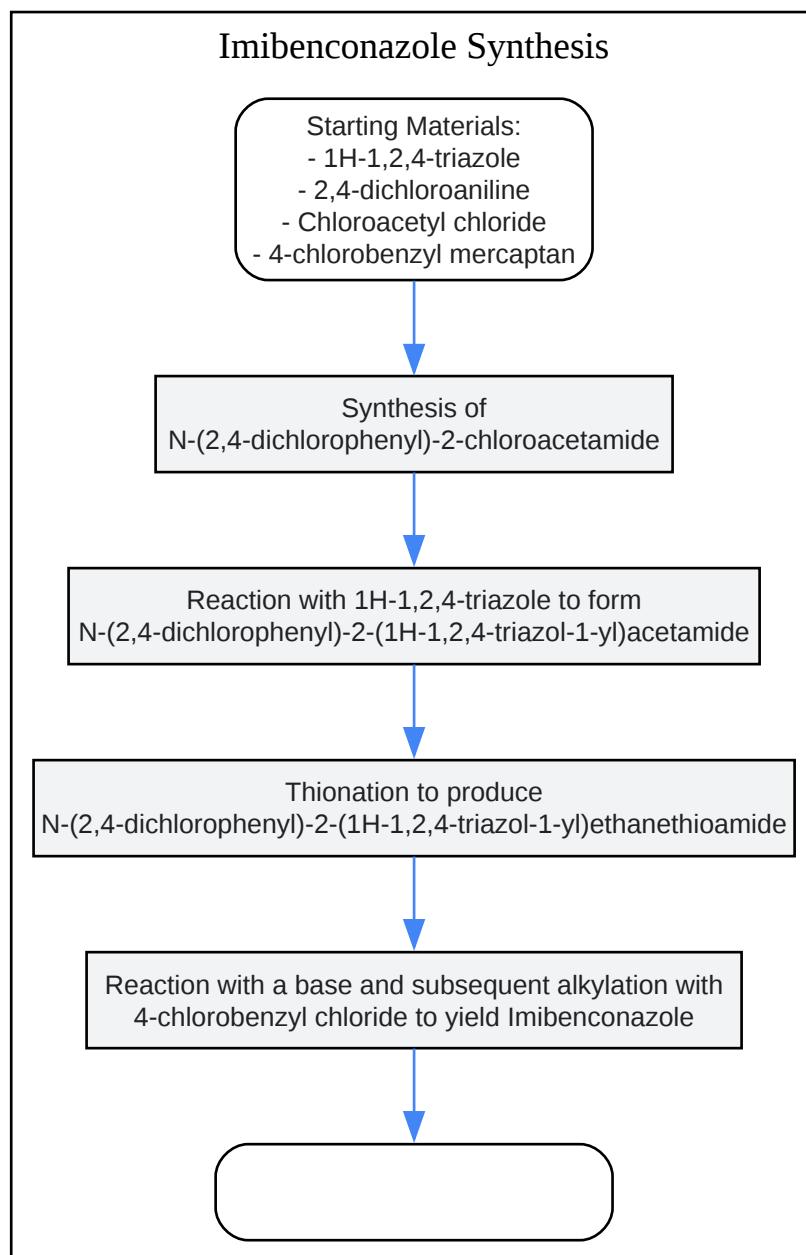
Mode of Action: Inhibition of Ergosterol Biosynthesis

Imibenconazole's fungicidal activity is attributed to its specific inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Imibenconazole targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 monooxygenase. This enzyme catalyzes the removal of the 14 α -methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors within the fungal cell. This disruption of sterol biosynthesis ultimately compromises the fungal cell membrane, leading to the cessation of fungal growth and development.

Signaling Pathway: Ergosterol Biosynthesis and the Site of **Imibenconazole** Inhibition





In Vitro Fungicide Efficacy Workflow

Prepare Fungicide Stock and Dilution Series

Prepare and Amend Growth Media (PDA)

Inoculate Plates with Fungal Pathogen

Incubate under Controlled Conditions

Measure Mycelial Growth

Calculate Percent Inhibition

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References

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